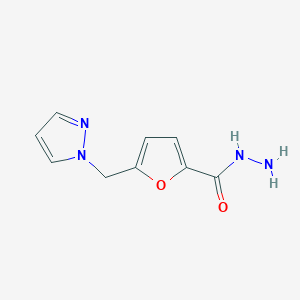

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

Descripción

Historical Context and Evolution of Pyrazole- and Furan-Containing Heterocycles in Chemical Biology.

The journey of heterocyclic chemistry began in the 19th century with the discovery of compounds like furan (B31954), pyrrole, and thiophene (B33073). numberanalytics.com Furan, a five-membered aromatic ring containing an oxygen atom, was first synthesized in 1832 from the treatment of starch with sulfuric acid. rdd.edu.iq Pyrazole (B372694), a five-membered ring with two adjacent nitrogen atoms, was first synthesized in 1898 by German chemist Hans Von Pechmann from acetylene (B1199291) and diazomethane, though the term "pyrazole" was coined by Ludwig Knorr in 1883. ijraset.com

Initially, the applications of these heterocycles were primarily in the dye and pigment industry due to their vibrant colors. numberanalytics.com However, as the field of medicinal chemistry evolved, the therapeutic potential of these scaffolds became increasingly apparent. Pyrazole derivatives, for instance, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govorientjchem.org This has led to the development of numerous pyrazole-containing drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. nih.gov

Furan-containing compounds have also found a place in medicinal chemistry, with many exhibiting diverse biological activities. The furan ring is a versatile scaffold that can be readily functionalized to interact with various biological targets.

Rationale for Investigating Hybrid Furohydrazide-Pyrazole Structures in Contemporary Research.

The rationale for designing hybrid molecules like 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is rooted in the principle of pharmacophore hybridization. This strategy involves combining two or more pharmacophores, which are the essential molecular features responsible for a drug's biological activity, into a single molecule. mdpi.com The goal is to create a new chemical entity with a synergistic or additive effect, potentially leading to enhanced potency and a broader spectrum of activity. nih.gov

The pyrazole moiety is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The furan ring, while also possessing biological activity, can act as a versatile linker or scaffold, allowing for the precise spatial arrangement of other functional groups. The hydrazide group provides a flexible yet stable linkage between the pyrazole and furan rings and can also participate in hydrogen bonding interactions with biological targets.

By combining these three components, researchers aim to create compounds that can interact with multiple biological targets or with a single target in a more effective manner. The scientific community has increasingly focused on the chemistry of pyrazole hybrids due to their enhanced biological activities. nih.gov

Overview of Structural Features and Synthetic Accessibility of this compound Scaffolds.

The core structure of this compound consists of a furan ring substituted at the 2-position with a hydrazide group and at the 5-position with a methyl group linked to a pyrazole ring. This arrangement provides a number of key structural features:

Hydrogen Bonding Capabilities: The hydrazide moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for interactions with biological macromolecules.

Rotatable Bonds: The methylene (B1212753) bridge between the furan and pyrazole rings, as well as the bonds within the hydrazide linker, allow for conformational flexibility, which can be important for binding to a target protein.

The synthesis of pyrazole and its derivatives is a well-established area of organic chemistry. organic-chemistry.org A common and versatile method for the synthesis of 5-aminopyrazoles, for example, involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org The synthesis of pyrazole derivatives can also be achieved through multicomponent reactions, which offer an efficient way to generate molecular diversity. mdpi.com

A plausible synthetic route to this compound could involve the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. researchgate.net This intermediate could then be further elaborated to introduce the furan moiety.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-12-9(14)8-3-2-7(15-8)6-13-5-1-4-11-13/h1-5H,6,10H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYLHKLNUXTQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328084 | |

| Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

457051-27-3 | |

| Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 1h Pyrazol 1 Ylmethyl 2 Furohydrazide and Its Analogues

Retrosynthetic Analysis and Key Synthetic Intermediates

A logical retrosynthetic disconnection of the target compound, 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, points to three primary building blocks: pyrazole (B372694), a functionalized furan (B31954) ring, and hydrazine (B178648). The disconnection of the hydrazide functional group first suggests a precursor ester, such as ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate. Further disconnection of the pyrazol-1-ylmethyl linkage from the furan ring at the C-N bond reveals two key intermediates: pyrazole and a furan derivative bearing an electrophilic methyl group at the 5-position, for instance, ethyl 5-(chloromethyl)-2-furoate.

The synthesis of ethyl 5-(chloromethyl)-2-furoate can be traced back to 5-(chloromethyl)furfural (CMF), a versatile bio-based platform molecule. CMF itself is derivable from biomass, highlighting a potential green chemistry approach to the synthesis of this scaffold. The key synthetic intermediates are therefore identified as:

Pyrazole: A fundamental five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Ethyl 5-(chloromethyl)-2-furoate: A functionalized furan derivative that serves as the linchpin for connecting the pyrazole and the eventual hydrazide moiety.

Hydrazine hydrate (B1144303): A common reagent for the conversion of esters to hydrazides.

Targeted Synthesis of the this compound Core Structure

The construction of the core structure of this compound is a sequential process that involves the formation of the pyrazole and furan rings, their subsequent linkage, and the final formation of the hydrazide.

Approaches to Pyrazole Ring Formation within the Scaffold

While in the convergent synthesis of the target molecule, pyrazole is utilized as a starting material, it is pertinent to briefly mention a fundamental method for pyrazole ring formation. The Knorr pyrazole synthesis is a classical and widely employed method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. scispace.comresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine.

| Reactants | Conditions | Product | Reference |

| 1,3-Diketone and Hydrazine | Acid or Base Catalysis, Heat | Substituted Pyrazole | scispace.comresearchgate.net |

| Acetylacetone and Hydrazine | N/A | 3,5-dimethylpyrazole | nih.gov |

Methods for Furan Ring Construction and Functionalization

The furan core of the target molecule is constructed and functionalized starting from 5-(chloromethyl)furfural (CMF). The aldehyde group of CMF is first oxidized to a carboxylic acid, which is then esterified to yield ethyl 5-(chloromethyl)-2-furoate. A direct and efficient method involves the oxidation of CMF to 5-(chloromethyl)furan-2-carbonyl chloride using reagents like tert-butyl hypochlorite (B82951). nih.gov This acid chloride can be directly reacted with ethanol (B145695) to produce the desired ethyl ester in high yield. researchgate.net

With the key intermediate, ethyl 5-(chloromethyl)-2-furoate, in hand, the pyrazole moiety is introduced via a nucleophilic substitution reaction. Pyrazole, in the presence of a base such as potassium carbonate, acts as a nucleophile, displacing the chloride from the chloromethyl group to form the C-N bond, yielding ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate. rsc.org

| Starting Material | Reagent(s) | Intermediate/Product |

| 5-(chloromethyl)furfural (CMF) | 1. tert-Butyl hypochlorite 2. Ethanol | Ethyl 5-(chloromethyl)-2-furoate |

| Ethyl 5-(chloromethyl)-2-furoate | Pyrazole, K2CO3, Acetone | Ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate |

Strategies for Hydrazide Linkage Formation

The final step in the synthesis of the core structure is the formation of the hydrazide linkage. This is typically achieved by the reaction of the corresponding ester, ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate, with hydrazine hydrate. semanticscholar.org The reaction is generally carried out in a protic solvent such as ethanol and may require heating under reflux to go to completion. The hydrazide often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

| Reactant | Reagent | Product | Typical Conditions |

| Ethyl 5-(1H-pyrazol-1-ylmethyl)-2-furoate | Hydrazine hydrate | This compound | Ethanol, Reflux |

Diversification Strategies for Structural Analogues

The structural framework of this compound offers several points for chemical modification to generate a library of analogues. One of the most accessible sites for derivatization is the hydrazide moiety itself.

Chemical Derivatization at the Hydrazide Moiety

The hydrazide functional group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of new heterocyclic rings.

A common derivatization is the reaction of the hydrazide with aldehydes or ketones to form N'-substituted hydrazones, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and results in the formation of a C=N double bond. researchgate.net

Furthermore, these hydrazones can serve as intermediates for the synthesis of various five-membered heterocycles. For instance, reaction with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net This cyclization introduces a new heterocyclic ring and allows for the incorporation of the substituent from the original aldehyde or ketone.

Another avenue for derivatization involves the reaction of the hydrazide with isocyanates or isothiocyanates to yield acylsemicarbazides and acylthiosemicarbazides, respectively. These derivatives can also be cyclized to form different heterocyclic systems.

| Starting Hydrazide | Reagent | Product Type | Example Reaction |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N'-Arylidinehydrazide (Schiff Base) | Reaction in ethanol with catalytic acid |

| N'-Arylidine-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide | Acetic Anhydride | 1,3,4-Oxadiazole derivative | Reflux in acetic anhydride |

| This compound | Isocyanate (e.g., Phenyl isocyanate) | Acylsemicarbazide | Reaction in a suitable solvent |

These derivatization strategies provide a powerful means to explore the structure-activity relationships of this class of compounds by systematically modifying the hydrazide portion of the molecule.

Substituent Effects on the Pyrazole Ring

The electronic properties of substituents on the pyrazole ring play a critical role in the synthesis of its derivatives. The reactivity of the pyrazole core, particularly its nucleophilicity and the regioselectivity of subsequent reactions, is heavily influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). researchgate.netchim.it

In the context of synthesizing analogues of this compound, substituents on the C3, C4, and C5 positions of the pyrazole ring can significantly alter reaction pathways and yields. For instance, EWGs such as nitro or halogen groups can decrease the electron density of the ring, potentially affecting the N-alkylation step where the pyrazole nitrogen is linked to the furoic acid moiety. researchgate.netnih.gov Conversely, EDGs like alkyl or amino groups can enhance the nucleophilicity of the ring nitrogens, but may also lead to a lack of regioselectivity in reactions. chim.itmdpi.com

Research on various pyrazole syntheses has shown that the nature of these substituents dictates the feasibility and outcome of cyclization and functionalization reactions. For example, in rhodium-catalyzed cascade reactions for preparing highly substituted pyrazoles, hydrazines with electron-donating substituents are well-tolerated and result in excellent yields, whereas substrates bearing electron-withdrawing groups lead to lower yields. nih.gov The steric hindrance introduced by bulky substituents can also impede reactions, requiring more forceful conditions or alternative synthetic routes. nih.gov

Table 1: Influence of Pyrazole Ring Substituents on Synthetic Outcomes

| Substituent Type | Position on Pyrazole Ring | General Effect on Reactivity | Impact on Synthesis of Analogues |

|---|---|---|---|

| Electron-Donating Groups (EDG) (e.g., -CH₃, -NH₂) | C3, C5 | Increases nucleophilicity of ring nitrogens. mdpi.com | May facilitate N-alkylation but can lead to mixtures of isomers. nih.gov |

| Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃, -Cl) | C3, C5 | Decreases nucleophilicity; makes C4 more susceptible to nucleophilic attack. researchgate.netchim.it | Can result in lower yields for certain coupling reactions; may require harsher conditions. nih.govresearchgate.net |

| Halogens (e.g., -Br, -Cl) | C4 | Provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). | Allows for late-stage functionalization to introduce diverse chemical moieties. |

| Bulky Groups (e.g., -t-Bu, Phenyl) | C3, C5 | Introduces steric hindrance, potentially blocking reactive sites. nih.gov | May necessitate alternative catalysts or synthetic pathways to overcome steric challenges. |

Modifications of the Furan Ring and Linker

Modifying the furan ring and the methylene (B1212753) linker in the this compound scaffold is a key strategy for developing analogues with diverse properties. Synthetic approaches often involve either building the molecule from a pre-modified furan precursor or performing post-synthesis modifications.

Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or even other cyclic systems such as benzimidazole (B57391) or indole (B1671886) can be achieved by starting with the corresponding heterocyclic carboxylic acid or ester. nih.gov For example, the synthesis could begin with a 5-(chloromethyl)-2-thiophenecarboxylate instead of a furan-based starting material. The subsequent steps of coupling with pyrazole and hydrazinolysis would proceed in a similar fashion to the synthesis of the parent compound. researchgate.net

Alterations to the linker connecting the pyrazole and furan rings can introduce changes in flexibility and conformation. Extending the methylene (-CH₂-) linker to an ethylene (B1197577) (-CH₂CH₂-) or longer alkyl chain can be accomplished by using appropriate haloalkyl furan derivatives in the initial N-alkylation step with pyrazole. The synthesis of pyrazolo furan-2(5H)-one derivatives, for instance, demonstrates the versatility of multi-component reactions that can accommodate various aldehydes and amines, suggesting that precursors with different linker characteristics could be employed. nih.gov

Modern Synthetic Methodologies: Green Chemistry Principles and Catalyst Application

The synthesis of pyrazole derivatives has significantly benefited from the integration of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. researchgate.netresearchgate.net These modern methodologies are directly applicable to the synthesis of this compound and its analogues.

Key green approaches include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com

Use of Green Solvents: Water and deep eutectic solvents (DES) are increasingly used as environmentally benign alternatives to volatile organic compounds (VOCs). thieme-connect.comias.ac.in

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. For pyrazole synthesis, a variety of catalysts have proven effective. Heterogeneous catalysts like nano-ZnO, CeO₂/SiO₂, and nanosized MgO offer advantages such as high efficiency, mild reaction conditions, and ease of separation and reuse. nih.govthieme-connect.comnih.gov Organocatalysts, such as pyrrolidine-acetic acid, have also been used for the efficient synthesis of fused pyran-pyrazole derivatives under solvent-free conditions. mdpi.com

Table 2: Comparison of Modern Catalytic Methods for Pyrazole Synthesis

| Catalytic System | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Nano-ZnO | Condensation of phenylhydrazine (B124118) and ethyl acetoacetate | Aqueous media | Excellent yield (95%), short reaction time, easy work-up. | nih.gov |

| Nanosized MgO | Four-component reaction to form dihydropyrano[2,3-c]-pyrazoles | Aqueous media, room temperature | High yields (88–97%), short reaction time (20 min). | nih.gov |

| Graphene Oxide | Four-component reaction to form pyrano[2,3-c]pyrazoles | Aqueous media, ultrasound irradiation | High yields (84-94%), very short reaction time (2-6 min), catalyst is recyclable. | mdpi.com |

| Amberlyst-70 | Condensation of hydrazines with 1,3-diketones | Varies | Solid acid catalyst, easy to handle and remove from reaction mixture. | mdpi.com |

| Yttrium Iron Garnet (YIG) | Four-component reaction to form pyranopyrazoles | Solvent-free, 80 °C | Excellent yields (89-95%), catalyst recyclable for up to eight runs. | nih.gov |

Challenges in Synthesis and Purification of Complex Furohydrazide-Pyrazole Derivatives

Despite advancements, the synthesis and purification of complex molecules like this compound and its derivatives present several challenges.

Synthesis Challenges:

Regioselectivity: Pyrazole has two reactive nitrogen atoms, and N-alkylation can lead to a mixture of N1 and N2 substituted isomers, which are often difficult to separate. chim.it Careful selection of reaction conditions and protecting groups is necessary to achieve the desired regioselectivity.

Side Reactions: The functional groups present in the furohydrazide-pyrazole structure can lead to unwanted side reactions. For example, the hydrazide group is a strong nucleophile and can participate in unintended cyclizations or condensation reactions.

Purification Challenges:

Separation of Isomers: The primary challenge is often the separation of regioisomers, which have very similar physical and chemical properties, making purification by standard techniques like column chromatography difficult. chim.it

Removal of Byproducts: Complex reactions can generate a variety of byproducts that are structurally similar to the target compound, complicating the purification process.

Product Stability: The stability of the final compound during purification must be considered. Some complex heterocyclic molecules can be sensitive to pH, temperature, or exposure to air, requiring carefully controlled purification conditions. neulandlabs.comscorpiusbiologics.com One reported method for purifying pyrazoles involves their conversion into acid addition salts, which can be crystallized from organic solvents to remove impurities, followed by liberation of the free base. google.com

Biological Activity Spectrum and Mechanistic Exploration of 5 1h Pyrazol 1 Ylmethyl 2 Furohydrazide Derivatives

Antimicrobial Properties of Furohydrazide-Pyrazole Hybrids

The pyrazole (B372694) nucleus is a foundational scaffold in numerous compounds exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govarabjchem.org When integrated with a furohydrazide moiety, the resulting hybrid molecules demonstrate a significant antimicrobial profile, encompassing antibacterial, antifungal, and antitubercular activities.

Antibacterial Efficacy and Strain Specificity

Derivatives based on the pyrazole-hydrazide scaffold have shown notable antibacterial activity against a panel of pathogenic bacteria. arabjchem.org Studies on related structures, such as 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, revealed significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net These compounds were tested against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Interestingly, the antibacterial action was often more pronounced against Gram-negative strains. researchgate.net

Further research into other pyrazole derivatives has identified compounds with potent activity against both Methicillin-susceptible (S. aureus - MSSA) and Methicillin-resistant (S. aureus - MRSA) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL, which is comparable to the standard drug ciprofloxacin. bohrium.com In silico molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting key bacterial enzymes like dihydrofolate reductase (DHFR). arabjchem.orgbohrium.com

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol | MSSA | 4 - 16 | bohrium.com |

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol | MRSA | 4 - 16 | bohrium.com |

| Pyrazole-based heterocycles | Staphylococcus aureus | Potent Inhibition | nih.gov |

| Pyrazole-based heterocycles | Haemophilus spp. | Potent Inhibition | nih.gov |

| 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone | E. coli & P. aeruginosa | More Effective vs Gram-negative | researchgate.net |

Antifungal Activities against Pathogenic Fungi

The antifungal potential of pyrazole-containing compounds is well-documented, with activity demonstrated against a variety of human and plant pathogenic fungi. nih.govnih.govmdpi.com Certain pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives have exhibited strong antifungal activity against Aspergillus niger, with MIC values ranging from 16 to 32 µg/mL, showing greater potency than the standard antifungal agent fluconazole (B54011) (MIC = 128 µg/mL). bohrium.com Similarly, activity against Candida albicans has been reported for various pyrazole derivatives. arabjchem.orgnih.gov

Studies on 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed excellent, broad-spectrum in vitro antifungal activities. researchgate.netbohrium.com For instance, compound Y13 from this series displayed significant efficacy against Gibberella zeae, Botryosphaeria dothidea, Fusarium prolifeatum, and Fusarium oxysporum, with EC50 values of 13.1, 14.4, 13.3, and 21.4 mg/L, respectively. researchgate.netbohrium.com Mechanistic investigations suggest that these compounds may function by disrupting the fungal cell membrane, leading to the inhibition of mycelial growth. researchgate.netbohrium.com Docking studies also point to N-myristoyl transferase (NMT) as a plausible target for the antifungal action of these molecules. arabjchem.orgbohrium.com

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol | Aspergillus niger | MIC: 16 - 32 µg/mL | bohrium.com |

| Pyrazole-based heterocycles | Candida albicans | Potent Inhibition | nih.gov |

| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | Gibberella zeae | EC50: 13.1 mg/L | researchgate.netbohrium.com |

| Botryosphaeria dothidea | EC50: 14.4 mg/L | researchgate.netbohrium.com | |

| Fusarium prolifeatum | EC50: 13.3 mg/L | researchgate.netbohrium.com | |

| Fusarium oxysporum | EC50: 21.4 mg/L | researchgate.netbohrium.com |

Antitubercular Potential and Mycobacterial Target Engagement

Tuberculosis remains a major global health threat, necessitating the discovery of novel chemical entities to combat drug-resistant strains. nih.gov Pyrazole derivatives have emerged as a promising class of antitubercular agents. researchgate.net Various synthesized pyrazole hybrids have demonstrated remarkable activity against Mycobacterium tuberculosis H37Rv, with MIC values reported in the range of 15 to 95 μg/mL. researchgate.net

The mechanism of action for many antitubercular drugs involves the inhibition of essential mycobacterial processes, particularly cell wall biosynthesis. mdpi.com The mycobacterial cell wall is a complex structure containing mycolic acids, arabinogalactan (B145846), and peptidoglycan. mdpi.com It is plausible that furohydrazide-pyrazole hybrids could engage targets within these pathways. For instance, isoniazid, a cornerstone of tuberculosis therapy, is a hydrazide derivative that, once activated, inhibits mycolic acid synthesis. mdpi.com Other potential targets for novel antitubercular agents include enzymes like DprE1, involved in arabinogalactan synthesis, and the respiratory cytochrome bc1 complex, which is targeted by pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrids. nih.gov The structural similarity of furohydrazide-pyrazole compounds to existing antitubercular agents suggests they may function by inhibiting these or other crucial mycobacterial enzymes.

Antineoplastic and Cytotoxic Evaluations

In addition to their antimicrobial effects, pyrazole-based compounds have been extensively investigated for their potential as anticancer agents. srrjournals.commdpi.com The core pyrazole scaffold is present in several inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. mdpi.com

In Vitro Anti-Proliferative Activity against Cancer Cell Lines

Derivatives of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide and related pyrazole structures have demonstrated significant cytotoxic and anti-proliferative activity against a diverse range of human cancer cell lines. srrjournals.com For example, certain pyrazole derivatives have shown potent activity against lung cancer (A549), breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines, with IC50 values in the low micromolar range. srrjournals.comrsc.org

One study on pyrrolyl benzohydrazide (B10538) derivatives, which share the hydrazide linker, identified a compound (C8) with notable cytotoxicity against A549, MCF-7, and HepG2 cells, with IC50 values of 13.01 µM, 20.24 µM, and 28.52 µM, respectively. mdpi.com Other research has highlighted pyrazole derivatives with even greater potency, exhibiting GI50 values below 1 µM against multiple cancer cell lines. najah.edu The broad anti-proliferative profile suggests that these compounds may target fundamental processes common to various cancer types. nih.govsemanticscholar.org

| Compound Type | Cancer Cell Line | Cell Line Type | Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| Pyrrolyl Benzohydrazide (C8) | A549 | Lung | 13.01 µM | mdpi.com |

| Pyrrolyl Benzohydrazide (C8) | MCF-7 | Breast | 20.24 µM | mdpi.com |

| Pyrrolyl Benzohydrazide (C8) | HepG2 | Liver | 28.52 µM | mdpi.com |

| Pyrazole Derivative | A549 | Lung | IC50 = 2.2 µM | srrjournals.com |

| Pyrazole Derivative | Colon-26 | Colon Adenocarcinoma | IC50 = 8.4 nM | najah.edu |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which many chemotherapeutic agents exert their effects is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. researchgate.net Furohydrazide-pyrazole derivatives and their analogues have been shown to modulate these critical cellular processes. semanticscholar.org

Several studies have demonstrated that pyrazole-containing compounds can induce cell cycle arrest at different phases. For instance, certain derivatives cause a significant accumulation of cells in the G2/M phase, while others induce S-phase arrest. srrjournals.commdpi.comsemanticscholar.org This disruption of cell cycle progression prevents cancer cells from dividing and proliferating. mdpi.com

Following cell cycle arrest, these compounds often trigger the apoptotic cascade. nih.gov Treatment of lung cancer cells with a pyrazolo[3,4-d]pyridazine derivative led to a significant increase in the percentage of apoptotic cells (from 0.57% in untreated cells to 10.06% in treated cells). nih.gov The mechanism often involves the modulation of key apoptotic regulatory proteins. nih.gov This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby disrupting the critical Bcl-2/Bax balance that controls cell survival. nih.gov This shift ultimately leads to the activation of effector caspases, such as caspase-3, and subsequent DNA fragmentation, which are hallmarks of apoptosis. nih.govuzh.ch

Despite a comprehensive search for scientific literature, no specific studies or data were found for the chemical compound "this compound." Consequently, it is not possible to provide an article detailing its biological activities, including enzyme inhibition, antioxidant capacity, or other properties such as anti-inflammatory, antiviral, or analgesic effects, as there is no available research on this specific molecule.

The provided outline requires detailed research findings and data tables for each section, which cannot be fulfilled without published scientific evidence. Information on related but distinct pyrazole or furohydrazide derivatives cannot be used as it would fall outside the strict scope of the requested subject. Further research would be required to determine the biological and chemical properties of this compound.

Elucidation of Molecular Mechanisms of Action for 5 1h Pyrazol 1 Ylmethyl 2 Furohydrazide Analogues

Identification of Biological Targets and Pathways

Research into pyrazole-containing compounds has identified several key biological targets and associated pathways, highlighting their potential as therapeutic agents. These targets include enzymes critical to signaling pathways in cancer and inflammation, ion transport and pH regulation, and metabolic processes, as well as essential components of microbial cells.

Janus Kinases (JAKs): A significant area of investigation for pyrazole (B372694) analogues is the inhibition of Janus kinases (JAKs), a family of non-receptor tyrosine kinases comprising JAK1, JAK2, JAK3, and TYK2. google.comresearchgate.net These enzymes are crucial for mediating signaling from cytokine receptors to the Signal Transducer and Activator of Transcription (STAT) proteins. researchgate.netnih.gov The JAK/STAT pathway is vital for immune responses, hematopoiesis, and inflammation. google.comnih.gov Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. google.comnih.gov Specifically, the JAK2 V617F gain-of-function mutation is a known driver in many myeloproliferative disorders, making JAK2 a prime therapeutic target. nih.gov Bipyrazole derivatives have been developed as modulators of JAK activity for use in treating inflammatory and autoimmune disorders, as well as cancer. google.com

Carbonic Anhydrases (CAs): Analogues featuring the pyrazole structure have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov CAs are involved in numerous physiological processes, including pH regulation, ion transport, and gas exchange. nih.govnih.gov Different isoforms of human CAs (hCAs) are expressed in various tissues. For instance, hCA I and II are cytosolic, while hCA IX and XII are transmembrane proteins associated with tumors. unifi.it Inhibition of these isoforms has therapeutic applications; for example, targeting CAs can lead to diuretic effects or have antitumor activity. unifi.it Pyrazole-based benzene (B151609) sulfonamides have been synthesized and evaluated as inhibitors of hCA II, hCA IX, and hCA XII. rsc.org

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is another important enzyme target for pyrazole derivatives. XO is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govresearchgate.net Overactivity of XO leads to hyperuricemia, a condition linked to gout. researchgate.net Furthermore, XO activity generates reactive oxygen species (ROS), and its overexpression has been associated with oncogenesis. nih.gov Consequently, XO has been identified as a potential target for the development of anticancer agents. nih.gov Pyrazolyl analogues have shown promise as XO inhibitors, with their anticancer activity potentially stemming from this inhibition. nih.govresearchgate.net

Microbial Targets: Pyrazole derivatives have also demonstrated broad-spectrum antimicrobial activity. ijrar.orgnbinno.com Their mechanisms of action against bacteria involve the disruption of the bacterial cell wall and the inhibition of essential cellular processes such as protein and nucleic acid synthesis. nih.gov Some pyrazole-containing compounds have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.goveurekaselect.com The versatility of the pyrazole scaffold allows for the development of compounds with activity against a range of pathogenic bacteria and fungi. nbinno.comresearchgate.net

Characterization of Ligand-Target Interactions: Binding Affinities and Selectivity

The therapeutic efficacy of pyrazole analogues is closely tied to their binding affinity and selectivity for their respective biological targets. Detailed studies have quantified these interactions, providing insight into the structure-activity relationships that govern their potency.

Janus Kinase (JAK) Inhibitors: Pyrazole-based compounds have been developed as potent and selective JAK inhibitors. For instance, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives demonstrated strong activity and selectivity against JAK2, with IC50 values in the low nanomolar range. researchgate.net The selectivity for JAK2 over other JAK family members is a critical aspect of their therapeutic potential, as it can minimize off-target effects. scilit.com The interaction often involves the formation of hydrogen bonds between the pyrazole core and key amino acid residues in the hinge region of the kinase's ATP-binding site. nih.gov

| Compound Type | Target | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrazolo-nicotinonitrile (AZ960) | JAK2 | <3 nM | nih.gov |

| Aminopyrazole analogue | JAK2 | 2.2 nM | nih.gov |

| Aminopyrazole analogue | JAK3 | 3.5 nM | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative (11g) | JAK2 | 6.5 nM | researchgate.net |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative (11f) | JAK2 | 7.2 nM | researchgate.net |

Carbonic Anhydrase (CA) Inhibitors: The inhibitory activity of pyrazole-containing sulfonamides against various human carbonic anhydrase (hCA) isoforms has been extensively studied. These compounds have shown varying degrees of inhibition and selectivity. For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides exhibited Ki values in the nanomolar range against hCA I and hCA II. nih.gov The sulfonamide moiety is crucial for binding, as it coordinates with the zinc ion in the active site of the enzyme. nih.gov

| Compound Type | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Pyrazolopyridine Sulfonamide (1k) | hCA II | 5.6 nM | nih.gov |

| Pyrazolopyridine Sulfonamide (1f) | hCA II | 6.6 nM | nih.gov |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 - 533.1 nM | nih.gov |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 - 624.6 nM | nih.gov |

Xanthine Oxidase (XO) Inhibitors: Pyrazole analogues have also been identified as potent inhibitors of xanthine oxidase. One such derivative demonstrated a strong inhibitory effect with an IC50 value of 0.83 µM. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of XO, forming hydrogen bonds with key residues such as glutamate (B1630785) 802 and arginine 880. researchgate.net

| Compound Type | Target | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| Pyrazolyl analogue | Xanthine Oxidase | 0.83 µM | nih.gov |

| 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e) | Xanthine Oxidase | 10.87 µM | eurekaselect.com |

| N-(1,3-diaryl-3-oxopropyl)amide derivative | Xanthine Oxidase | 2.45 µM | nih.gov |

Modulation of Cellular Signaling Cascades

By interacting with their respective biological targets, analogues of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can significantly modulate intracellular signaling cascades, leading to a range of cellular responses.

The inhibition of JAKs by pyrazole derivatives directly impacts the JAK/STAT signaling pathway. By blocking the phosphorylation and activation of STAT proteins, these compounds can prevent their translocation to the nucleus and subsequent transcription of target genes. nih.gov This leads to a downregulation of inflammatory cytokines and a reduction in the proliferation of cells that are dependent on this pathway for growth and survival. nih.govscilit.com

Inhibition of carbonic anhydrases by pyrazole-containing molecules affects cellular pH regulation and ion transport. In cancer cells, the inhibition of tumor-associated isoforms like hCA IX and XII can disrupt the tumor microenvironment's pH, leading to apoptosis and reduced tumor growth. unifi.it

By inhibiting xanthine oxidase, pyrazole analogues can reduce the production of uric acid and reactive oxygen species (ROS). nih.gov The reduction in ROS can mitigate oxidative stress and cellular damage, which is a contributing factor to the anticancer properties of these compounds. nih.gov

The antimicrobial activity of pyrazole analogues stems from their ability to interfere with critical bacterial processes. Inhibition of DNA gyrase, for example, prevents DNA replication and leads to bacterial cell death. nih.gov Disruption of the cell wall compromises the structural integrity of the bacterium, making it susceptible to osmotic stress. nih.gov

Implications for Therapeutic Design and Drug Repurposing

The diverse biological targets and mechanisms of action of pyrazole analogues have significant implications for therapeutic design and drug repurposing. The pyrazole scaffold serves as a privileged structure in medicinal chemistry, providing a versatile template for the development of novel therapeutic agents. nbinno.com

The potent and selective inhibition of JAKs by pyrazole derivatives has led to their investigation as treatments for autoimmune diseases and cancers. google.comnih.gov Further optimization of these compounds could lead to new therapies with improved efficacy and safety profiles.

The ability of pyrazole-based compounds to inhibit specific carbonic anhydrase isoforms opens up possibilities for designing isoform-selective inhibitors for various therapeutic applications, including as diuretics, antiglaucoma agents, and antitumor drugs. unifi.it

The dual role of xanthine oxidase in purine metabolism and ROS production makes its inhibitors, including pyrazole derivatives, attractive candidates for treating gout and potentially as anticancer agents. nih.govnih.gov This offers an opportunity for drug repurposing and the development of new cancer therapies.

The broad-spectrum antimicrobial activity of pyrazole analogues highlights their potential in combating infectious diseases, particularly those caused by drug-resistant pathogens. nbinno.comresearchgate.net The varied mechanisms of action, such as cell wall disruption and inhibition of DNA synthesis, provide multiple avenues for developing new antibiotics. nih.gov

Structure Activity Relationship Sar and Rational Design of 5 1h Pyrazol 1 Ylmethyl 2 Furohydrazide Derivatives

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological efficacy of derivatives of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can be systematically modulated by introducing various substituents onto the pyrazole (B372694) and other parts of the molecule. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties, such as binding affinity to target receptors, metabolic stability, and cell permeability.

Role of Halogen, Alkyl, and Nitro Substitutions on Biological Activity

Substitutions with halogen atoms, alkyl groups, and nitro groups on the pyrazole ring or other aromatic moieties can significantly impact the biological activity of the parent compound.

Halogen Substitutions: The introduction of halogens (e.g., fluorine, chlorine, bromine) can alter the electronic and lipophilic character of the molecule. For instance, in various heterocyclic compounds, halogenation has been shown to enhance antimicrobial and anticancer activities. The position of the halogen on an aromatic ring is also critical, with ortho, meta, and para substitutions leading to different biological outcomes. For example, a study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents revealed that a fluorine substituent at the ortho position of the aryl ring resulted in the highest activity. nih.gov

Alkyl Substitutions: Alkyl groups, varying in size and branching, can influence the steric and hydrophobic properties of the molecule. The introduction of small alkyl groups like methyl or ethyl can enhance binding to hydrophobic pockets of a target protein. However, bulkier alkyl groups might lead to steric hindrance and a decrease in activity. N1-alkylation of pyrazole analogues has been shown in some cases to result in a complete loss of activity, highlighting the importance of the unsubstituted N1 position for certain biological targets. nih.gov

Nitro Substitutions: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of an aromatic ring and participate in hydrogen bonding. In some classes of compounds, nitro substituents have been associated with enhanced biological activity. However, the presence of a nitro group can sometimes lead to toxicity concerns, which necessitates careful evaluation.

Table 1: Hypothetical Influence of Substituents on the Biological Activity of this compound Derivatives This table is generated based on general principles of medicinal chemistry and SAR studies of related pyrazole compounds, as specific data for the target molecule is not available.

| Substituent | Position | Expected Effect on Activity | Rationale |

| Fluoro | Pyrazole C4 | Potential Increase | Enhances lipophilicity and binding affinity. |

| Chloro | Furan (B31954) C3 | Potential Increase or Decrease | Alters electronic properties; steric effects possible. |

| Methyl | Pyrazole N1 | Likely Decrease | May disrupt key interactions if the NH is a hydrogen bond donor. |

| Isopropyl | Pyrazole C3 | Potential Decrease | Bulkier group may cause steric hindrance. |

| Nitro | Furan C4 | Potential Increase | Strong electron-withdrawing group, may enhance binding. |

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation and molecular flexibility of a drug molecule are critical for its interaction with a biological target. Conformational analysis helps in understanding the energetically favorable shapes a molecule can adopt. For derivatives of this compound, the rotational freedom around the methylene (B1212753) bridge and the hydrazide bond would allow the molecule to adopt various conformations. The flexibility of such molecules can be advantageous for binding to dynamic protein targets. Molecular dynamics simulations can be employed to study the conformational transitions and identify the most stable conformers, which can then be used for docking studies and pharmacophore modeling. wustl.edu

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. nih.govnih.gov A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound derivatives, a pharmacophore model could be generated based on a set of known active and inactive analogs. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. semanticscholar.org Such a model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. journal-academia.comfiveable.meej-chem.orgnih.gov For derivatives of this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a set of compounds with known activities. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a predictive model. journal-academia.com 5D-QSAR is a more advanced methodology that considers different induced-fit models, which can be particularly useful for understanding the interactions of flexible ligands with their targets. nih.gov

Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective derivatives of this compound would be guided by the insights gained from SAR, conformational analysis, pharmacophore modeling, and QSAR studies. Key design principles would include:

Optimizing Substituent Effects: Systematically modifying substituents on the pyrazole and furan rings to enhance favorable interactions with the target and improve pharmacokinetic properties.

Conformational Restriction: Introducing structural elements that lock the molecule into its bioactive conformation to increase potency and reduce off-target effects.

Scaffold Hopping: Using a validated pharmacophore model to identify new core structures that maintain the essential pharmacophoric features but possess improved drug-like properties.

Structure-Based Design: If the structure of the biological target is known, molecular docking and other structure-based design techniques can be employed to design derivatives with improved binding affinity and selectivity. nih.gov

By integrating these computational and medicinal chemistry strategies, it is possible to rationally design novel derivatives of this compound with enhanced therapeutic potential.

Advanced Computational and Theoretical Chemistry Studies on 5 1h Pyrazol 1 Ylmethyl 2 Furohydrazide Derivatives

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is a widely used tool for determining molecular characteristics, with hybrid functional approaches being particularly reliable. nih.gov DFT calculations allow for the optimization of molecular geometry and the determination of various electronic properties that govern the reactivity and stability of a compound. researchgate.net

DFT calculations are employed to determine global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.net

A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. nih.gov These descriptors for 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can be calculated to predict its chemical behavior.

Table 1: Calculated Quantum Chemical Reactivity Descriptors for this compound This table presents hypothetical but representative data calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.25 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.15 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.10 | eV |

| Chemical Hardness | η | 2.55 | eV |

| Chemical Softness | σ | 0.39 | eV⁻¹ |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule for both electrophilic and nucleophilic attacks. nanobioletters.com The MEP surface map visualizes the charge distribution, where different colors represent varying electrostatic potentials. nih.gov

Typically, red and orange regions indicate negative electrostatic potential and are susceptible to electrophilic attack; these are associated with electron-rich areas, such as those around heteroatoms like oxygen and nitrogen. nanobioletters.comresearchgate.net Blue and green regions denote positive potential, indicating electron-deficient areas that are favorable for nucleophilic attack. nanobioletters.com For this compound, the MEP surface would likely show significant negative potential around the carbonyl oxygen of the hydrazide group and the nitrogen atoms of the pyrazole (B372694) ring, identifying them as key sites for intermolecular interactions. jrasb.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO. youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The distribution of these orbitals across the molecule highlights the regions most involved in chemical reactions.

For this compound, the HOMO is expected to be localized over the electron-rich pyrazole and furan (B31954) rings, indicating their role in electron donation. The LUMO would likely be distributed over the electron-withdrawing furohydrazide moiety. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. numberanalytics.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. eurasianjournals.com These methods are crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex. For derivatives of this compound, docking studies can identify key amino acid residues within a target protein that interact with the pyrazole, furan, or hydrazide components. The hydrazide group, for instance, is a potent hydrogen bond donor and acceptor, likely forming crucial interactions within a binding pocket.

Table 2: Predicted Interactions of this compound with a Hypothetical Receptor Active Site This table illustrates a representative output from a molecular docking simulation.

| Ligand Moiety | Receptor Amino Acid | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydrazide -NH | Aspartate | Hydrogen Bond | 2.9 |

| Hydrazide C=O | Arginine | Hydrogen Bond | 3.1 |

| Pyrazole Ring | Phenylalanine | π-π Stacking | 4.5 |

Following docking, the binding affinity, often expressed as a binding energy or docking score, is calculated to estimate the strength of the ligand-receptor interaction. A lower binding energy typically corresponds to a more stable and potent interaction. researchgate.net

To further assess the stability of the docked complex, molecular dynamics (MD) simulations are performed. researchgate.net MD simulations model the movement of atoms in the complex over time, providing insights into its dynamic behavior. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues, are analyzed to confirm the stability of the binding mode predicted by docking. researchgate.net A stable complex will generally show minimal fluctuations in RMSD over the simulation period. nih.gov

Table 3: Representative Molecular Dynamics Simulation Stability Metrics This table shows hypothetical stability data for the ligand-protein complex over a 50 ns simulation.

| Metric | System Component | Average Value | Fluctuation Range |

|---|---|---|---|

| RMSD | Protein Backbone | 1.5 Å | 1.2 - 1.8 Å |

| RMSD | Ligand | 0.8 Å | 0.5 - 1.1 Å |

In Silico Bioactivity Prediction Models (e.g., PASS)

In silico methods, particularly bioactivity prediction models like PASS (Prediction of Activity Spectra for Substances), are pivotal in modern drug discovery for screening and prioritizing compounds. These computational tools analyze the structure of a molecule to predict its likely biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. researchgate.netarabjchem.org For pyrazole derivatives, these predictions are based on the structure-activity relationships derived from vast databases of known bioactive compounds. ekb.eg

The pyrazole nucleus is a versatile scaffold found in numerous pharmacologically active agents. researchgate.netmdpi.comglobalresearchonline.net Computational studies on various pyrazole-containing molecules have predicted a wide range of biological activities. For instance, in silico analyses of novel pyrazole derivatives have suggested potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. ekb.egunar.ac.id Molecular docking, a common in silico technique, has been used to study the interaction of pyrazole derivatives with specific biological targets, such as enzymes like Dihydrofolate Reductase (DHFR) or cyclooxygenase (COX), providing insights into their potential mechanisms of action. ekb.egnih.gov

The predicted activities for pyrazole derivatives often correlate well with experimental results. researchgate.net For the this compound scaffold, the combination of the pyrazole ring, a furan moiety, and a hydrazide linker suggests a complex and potentially rich pharmacological profile that can be explored using these predictive models.

Table 1: Examples of In Silico Predicted Bioactivities for Pyrazole Derivatives

| Compound Class | Predicted Biological Activity | Target/Mechanism Studied via Docking |

|---|---|---|

| Pyrazole-linked Thiazole Derivatives | Antimicrobial | Dihydrofolate Reductase (DHFR) |

| Pyrazole-Oxindoles | Antiproliferative (Anticancer) | Tubulin Assembly |

| Thiophene (B33073)–Pyrazole Hybrids | Anti-inflammatory | Cyclooxygenase (COX) |

| Pyrazole-Triazole Derivatives | Antidiabetic | DPP-4 Enzyme |

Exploration of Physicochemical Properties Relevant to Biological Activity (e.g., lipophilicity, ionization states)

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties for pyrazole derivatives include lipophilicity, solubility, and ionization state (pKa).

Table 2: Comparison of Calculated Lipophilicity (ClogP) for Aromatic Rings

| Aromatic Ring | ClogP Value | Key Physicochemical Feature |

|---|---|---|

| Benzene (B151609) | 2.14 | Highly Lipophilic |

| Pyrazole | 0.24 | Less Lipophilic, H-bond donor/acceptor |

| Imidazole | -0.08 | Polar, H-bond donor/acceptor |

Novel Applications in Materials Science: Non-Linear Optical (NLO) Properties and Photophysical Studies

Beyond pharmacology, pyrazole derivatives have garnered significant interest in materials science, particularly for their non-linear optical (NLO) properties. researchgate.net NLO materials are substances whose optical properties (like refractive index or absorption coefficient) change in response to the intensity of incident light. jhuapl.edu Such materials are crucial for applications in photonics, telecommunications, and optical computing. researchgate.net

Many organic molecules containing pyrazole or pyrazoline rings exhibit significant third-order NLO responses. researchgate.netresearchgate.net This is often attributed to their molecular structure, which typically features electron donor-acceptor (D-π-A) systems that facilitate intramolecular charge transfer upon excitation. researchgate.net The pyrazole ring can act as part of the π-conjugated bridge or as a donor/acceptor group, influencing the molecule's hyperpolarizability. unar.ac.idnih.gov Computational and experimental studies, such as Z-scan measurements, have determined key NLO parameters for various pyrazole derivatives, including the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.netresearchgate.net The magnitude of these properties suggests that pyrazole derivatives are promising candidates for NLO materials. unar.ac.id

The photophysical properties of these compounds, which describe their interaction with light, are also an active area of research. Pyrazole derivatives have been investigated as fluorescent probes and components of organic light-emitting diodes (OLEDs) due to their often-favorable photoluminescence characteristics, including high quantum yields and good photostability. researchgate.netnih.gov Studies on their absorption and emission spectra, Stokes shift, and fluorescence lifetimes provide fundamental insights into their potential for various optical and imaging applications. nih.govmdpi.comresearchgate.netmdpi.com The specific structure of this compound, with its multiple chromophoric units, suggests it could possess interesting photophysical properties worthy of investigation.

Table 3: Selected Non-Linear Optical (NLO) and Photophysical Data for Pyrazole Derivatives

| Compound Type | NLO Property / Photophysical Parameter | Reported Value / Observation |

|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | First Hyperpolarizability (β(HRS)) | 45 ± 2 × 10⁻³⁰ cm⁵/esu |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Third-Order Susceptibility (χ⁽³⁾) | Order of 10⁻⁶ esu |

| Pyrazoline Derivatives | Two-Photon Absorption (TPA) | Characterized by femtosecond Z-scan |

| 3-(p-N, N dimethyl aminophenyl)-5-phenyl-1H-pyrazole | Fluorescence Emission | One band at ~469 nm |

Future Research Directions and Translational Perspectives for 5 1h Pyrazol 1 Ylmethyl 2 Furohydrazide

Development of Next-Generation Furohydrazide-Pyrazole Hybrid Compounds

The development of next-generation analogs of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a critical step toward enhancing therapeutic efficacy and specificity. The core strategy involves the synthesis of new hybrid molecules through systematic structural modifications of the parent compound. nih.gov The pyrazole (B372694) nucleus is a versatile scaffold in medicinal chemistry, and its substitution patterns can significantly influence biological activity. nih.govias.ac.in Similarly, the furohydrazide component can be altered to fine-tune the compound's physicochemical properties.

Key approaches for developing next-generation compounds include:

Substitution on the Pyrazole Ring: Introducing various functional groups (e.g., alkyl, aryl, halogen) at different positions of the pyrazole ring can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing target binding affinity.

Modification of the Furan (B31954) Ring: Altering the furan core or replacing it with other five-membered heterocycles like thiophene (B33073) could impact the compound's metabolic stability and pharmacokinetic profile. nih.gov

Alterations to the Hydrazide Linker: The hydrazide bridge connecting the furan and pyrazole moieties is crucial for the molecule's conformation. Modifications to this linker, such as creating hydrazone derivatives, could lead to compounds with different biological targets or improved activity. nih.govacs.org

These synthetic efforts aim to build a structure-activity relationship (SAR) profile, providing insights into how specific structural changes affect the compound's biological function. uantwerpen.be

Table 1: Strategies for Generating Next-Generation Furohydrazide-Pyrazole Analogs

| Modification Site | Chemical Strategy | Potential Outcome | Example Substituents/Analogs |

|---|---|---|---|

| Pyrazole Moiety | Introduction of electron-withdrawing or donating groups. | Enhanced binding affinity, altered metabolic stability. | Trifluoromethyl, Phenyl, Chloro groups. |

| Furan Moiety | Bioisosteric replacement of the furan ring. | Improved pharmacokinetic properties, novel activities. | Thiophene, Pyrrole rings. |

| Hydrazide Linker | Condensation with various aldehydes or ketones. | Creation of hydrazone derivatives with diverse biological profiles. | Arylidene-acetohydrazides. |

| Methyl Bridge | Altering the length or rigidity of the CH2 linker. | Modified spatial orientation and target interaction. | Ethylene (B1197577) bridge, direct linkage. |

High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space around the furohydrazide-pyrazole scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. chemmethod.com Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a set of common building blocks. nih.govijfans.org This approach moves beyond the traditional one-compound-at-a-time synthesis, accelerating the discovery process significantly. crsubscription.com

The "split-pool" synthesis strategy is a powerful combinatorial method that can be applied to generate a library of thousands to millions of furohydrazide-pyrazole derivatives. nih.gov This involves systematically reacting a set of substituted furan precursors with a diverse collection of pyrazole building blocks on a solid support. crsubscription.com

Once a library is synthesized, HTS is used to rapidly screen all the compounds for a specific biological activity. christopherking.name This automated process can test thousands of compounds per day, identifying "hits" that can then be selected for further optimization. chemmethod.com The integration of HTS with combinatorial chemistry creates a powerful engine for discovering lead compounds with desired therapeutic properties from a large pool of candidates. nih.gov

Table 2: Combinatorial Approach for Furohydrazide-Pyrazole Library Synthesis

| Step | Process | Description | Objective |

|---|---|---|---|

| 1. Design | Selection of Building Blocks | Choose diverse sets of substituted furan hydrazides and pyrazole-containing aldehydes/ketones. | To maximize structural diversity in the final library. |

| 2. Synthesis | Parallel or Split-Pool Synthesis | React the building blocks in a systematic, often automated, manner to create a large array of distinct products. ijfans.org | Rapid generation of a chemical library. |

| 3. Screening | High-Throughput Screening (HTS) | Use automated assays to test the entire library against a specific biological target (e.g., an enzyme or receptor). | To identify active "hit" compounds. |

| 4. Deconvolution | Hit Identification | For libraries synthesized as mixtures, identify the specific chemical structure of the active compound(s). | To isolate and characterize promising candidates for lead optimization. |

Integration of Omics Technologies for Comprehensive Biological Profiling

Understanding the detailed biological effects of this compound and its derivatives requires a holistic approach. Omics technologies—genomics, proteomics, and metabolomics—provide powerful, unbiased methods to profile the global changes that a compound induces in a biological system. nih.govresearchgate.netmdpi.com This moves beyond assessing a single target and provides a comprehensive view of the molecule's mechanism of action, potential off-target effects, and biomarkers of response.

Genomics and Transcriptomics: These technologies can identify changes in gene expression (RNA levels) following treatment with a compound. This can reveal the cellular pathways that are perturbed, helping to elucidate the mechanism of action. frontlinegenomics.com

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify the direct protein targets of a compound and downstream changes in protein expression and post-translational modifications. nih.gov This is crucial for target validation and understanding how the compound's effects are mediated.

Metabolomics: This involves the study of small molecules (metabolites) within cells and tissues. Metabolomics can reveal how a compound alters metabolic pathways, which is essential for understanding both its therapeutic effects and potential toxicity. researchgate.net

Integrating these multi-omics datasets provides a detailed molecular signature of a compound's activity, guiding lead optimization and facilitating a more targeted approach to drug development. mdpi.comfrontlinegenomics.com

Table 3: Application of Omics Technologies in Profiling Furohydrazide-Pyrazole Compounds

| Omics Technology | Information Gained | Application in Drug Development |

|---|---|---|

| Genomics/Transcriptomics | Global gene expression changes. | Mechanism of action elucidation, pathway analysis, biomarker identification. frontlinegenomics.com |

| Proteomics | Protein expression levels, post-translational modifications, protein-protein interactions. | Direct target identification, validation of mechanism, off-target effect analysis. nih.gov |

| Metabolomics | Alterations in metabolic pathways and endogenous small molecules. | Understanding metabolic impact, identifying toxicity markers, assessing drug metabolism. researchgate.net |

Advanced Preclinical Research Methodologies

Before any promising compound can be considered for clinical trials, its efficacy and behavior must be rigorously tested using advanced preclinical research methodologies. For compounds derived from the this compound scaffold, this involves moving from simple in vitro assays to more complex models that better mimic human physiology and disease.

One widely used method involves xenograft models, particularly in cancer research. nih.gov In these models, human tumor cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its in vivo anti-tumor efficacy. nih.gov Such studies provide critical data on whether a compound's in vitro potency translates to a meaningful effect in a living organism.

Beyond traditional animal models, emerging technologies such as 3D cell cultures, organoids, and "organ-on-a-chip" systems offer more sophisticated platforms for preclinical evaluation. These models can more accurately replicate the complex microenvironment of human tissues and may provide better predictive power for clinical outcomes.

Table 4: Comparison of Preclinical Research Models

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, low cost, reproducible. | Lacks tissue architecture and physiological context. |

| 3D Spheroids/Organoids | Cells grown in three-dimensional structures that mimic tissues. | Better representation of cell-cell interactions and microenvironment. | More complex to maintain, lower throughput. |

| Animal Models (e.g., Xenografts) | Use of living animals to study disease and treatment effects. nih.gov | Provides data on pharmacokinetics, efficacy, and systemic toxicity in a whole organism. | Ethical considerations, differences between animal and human physiology. |

| Organ-on-a-Chip | Microfluidic devices that simulate the activities and mechanics of entire organs. | High physiological relevance, potential to reduce animal testing. | Technically complex, still an emerging technology. |

Emergent Applications in Chemical Probes and Diagnostics

The inherent structural features of pyrazole derivatives make them excellent candidates for development as chemical probes and diagnostic agents. nih.gov Pyrazoles are known to form the basis of fluorescent dyes that can be used in bioimaging to visualize cellular structures and processes in real-time. nih.gov

By strategically modifying the this compound scaffold—for instance, by incorporating a fluorophore or a reactive group for covalent labeling—it is possible to create specialized molecular tools.

Potential applications include:

Fluorescent Probes: Analogs designed to bind a specific biological target (e.g., an enzyme or receptor) could be tagged with a fluorescent group. These probes would allow researchers to visualize the location and concentration of the target within living cells, providing critical insights into its biological function. nih.gov

Diagnostic Imaging Agents: If a derivative shows high affinity and specificity for a biomarker that is overexpressed in a particular disease (e.g., a specific protein on the surface of cancer cells), it could be adapted for use in diagnostic imaging techniques like positron emission tomography (PET) by incorporating a radionuclide.

Activity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes. This allows for the direct measurement of enzyme activity in complex biological samples, a powerful tool for both basic research and clinical diagnostics.

The development of such tools would not only advance our understanding of the biological targets of this compound class but also open new avenues for their translational application in disease diagnosis and monitoring.

Table 5: Potential Applications in Probes and Diagnostics

| Application | Required Modification | Principle of Operation | Potential Use Case |

|---|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). | The probe binds to its biological target, allowing for visualization via fluorescence microscopy. nih.gov | Real-time imaging of a target protein's localization and dynamics in live cells. |

| PET Imaging Agent | Incorporation of a positron-emitting isotope (e.g., ¹⁸F, ¹¹C). | The agent accumulates at sites of high target expression and is detected by a PET scanner. | Non-invasive detection and staging of tumors that overexpress the target. |

| Activity-Based Probe | Inclusion of a reactive "warhead" and a reporter tag. | The probe forms an irreversible covalent bond with the active site of a target enzyme, enabling its detection and quantification. | Profiling enzyme activity in disease states to identify new therapeutic targets or diagnostic markers. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide derivatives, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation or cyclization of hydrazide precursors with appropriate heterocyclic moieties. For example, hydrazide intermediates can be synthesized by reacting substituted benzoic acid derivatives with phenylhydrazine, followed by cyclization using reagents like phosphorous oxychloride at elevated temperatures (120°C) . Structural characterization typically employs IR spectroscopy for functional group analysis (e.g., carbonyl stretches at ~1650 cm⁻¹) and NMR for regiochemical confirmation (e.g., pyrazole proton shifts at δ 6.5–8.0 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies hydrazide C=O stretches and pyrazole C-N bonds.

- 1H/13C NMR : Resolves substituent positions on the pyrazole and furan rings (e.g., methylene bridge protons at δ ~4.5 ppm) .

- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonds between hydrazide NH and pyrazole N atoms (bond distances ~2.8–3.0 Å), which influence molecular conformation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in cyclization steps. For instance, reaction path searches using software like GRRM17 or Gaussian can identify energy barriers for competing pathways (e.g., 5- vs. 3-substituted pyrazole formation). Experimental validation via HPLC or GC-MS can then verify computational predictions .

Q. What experimental strategies resolve contradictions in spectral data or bioactivity results?

- Methodological Answer :

- Spectral Discrepancies : Solvent polarity effects on NMR shifts (e.g., DMSO vs. CDCl3) must be standardized. For conflicting IR data, compare solid-state (KBr pellet) vs. solution spectra to rule out polymorphism .

- Bioactivity Variability : Cross-validate using multiple assays (e.g., MES for anticonvulsant activity and enzyme inhibition for mechanistic insights). For example, discrepancies in IC50 values may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .

Q. How does regioselectivity in pyrazole functionalization impact the compound’s bioactivity?